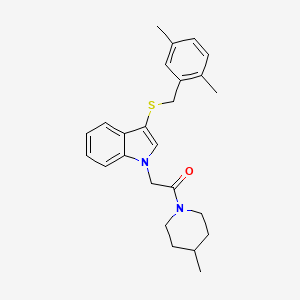
2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H30N2OS and its molecular weight is 406.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Characterization
A study by Gitto et al. (2014) explored the synthesis of indole derivatives, including compounds similar to 2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone, targeting GluN2B/NMDA receptors. These compounds exhibited significant binding affinity and potential as neuroprotective agents due to their antioxidant effects (Gitto et al., 2014).
Anticholinesterase Activities
Research by Mohsen et al. (2014) focused on synthesizing various ethanone derivatives, including those similar to the compound , to investigate their anticholinesterase activities. This study aimed to find compounds with potential use in treating diseases like Alzheimer's (Mohsen et al., 2014).
Anticandidal Activity and Cytotoxicity
Kaplancıklı et al. (2014) synthesized similar derivatives to study their anticandidal activity and cytotoxic effects, identifying some as potent anticandidal agents with weak cytotoxicities (Kaplancıklı et al., 2014).
Anti-Oxidant and Anti-Microbial Activities
Gopi et al. (2016) synthesized novel chalcone derivatives related to the compound , finding them to have excellent anti-oxidant and anti-microbial activities (Gopi et al., 2016).
Dual-Effective Agents for Neurodegenerative Diseases
A study by Buemi et al. (2013) involved the synthesis of indole derivatives with potent ligand properties for GluN2B-subunit-containing NMDA receptors and demonstrated antioxidant properties. These compounds were considered potential neuroprotective agents (Buemi et al., 2013).
Properties
IUPAC Name |
2-[3-[(2,5-dimethylphenyl)methylsulfanyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2OS/c1-18-10-12-26(13-11-18)25(28)16-27-15-24(22-6-4-5-7-23(22)27)29-17-21-14-19(2)8-9-20(21)3/h4-9,14-15,18H,10-13,16-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOCGUSWVMHHEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
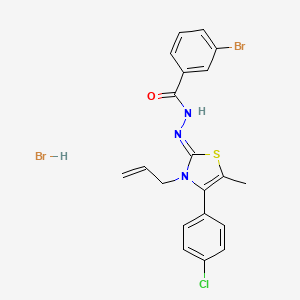
![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)
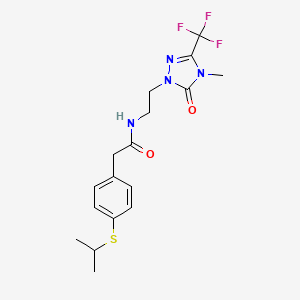
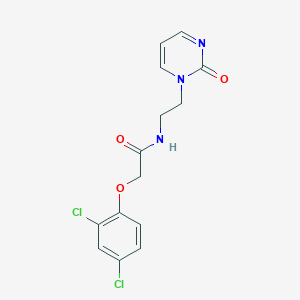
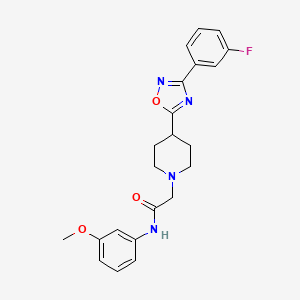
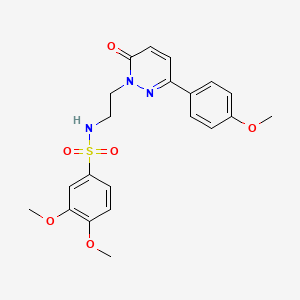
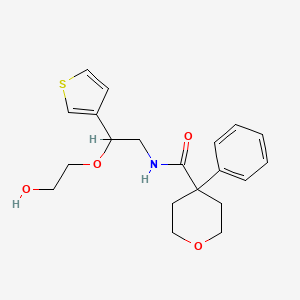
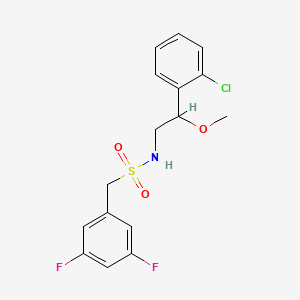
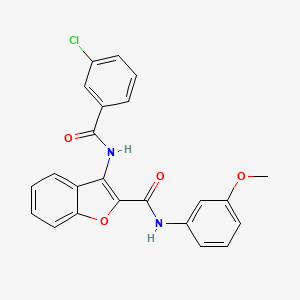
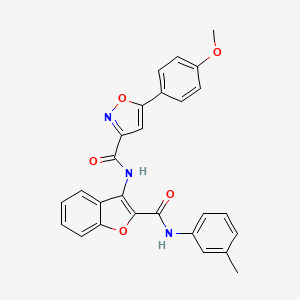
![N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2407757.png)
![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2407758.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2407759.png)
![(E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2407761.png)
